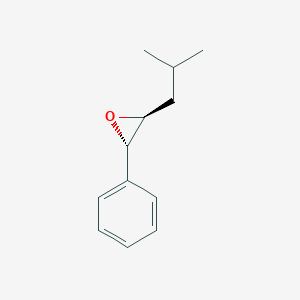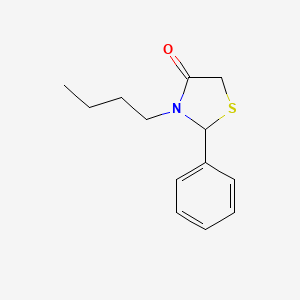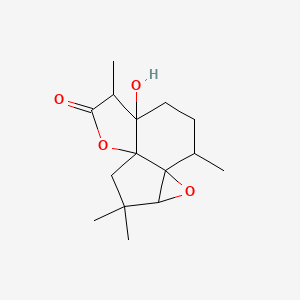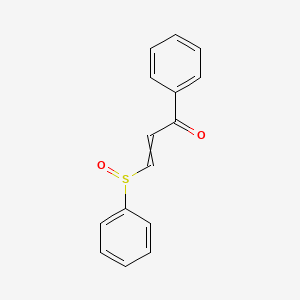
1-Propanaminium, N,N,N-tripropyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N,N-tripropyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical processes, particularly as a phase-transfer catalyst. This compound is characterized by its ability to facilitate the transfer of ions between different phases, which is crucial in many organic synthesis reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanaminium, N,N,N-tripropyl-, acetate can be synthesized through the reaction of tripropylamine with propyl bromide, followed by the addition of acetic acid. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, N,N,N-tripropyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N,N-tripropyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: This compound can be used in the preparation of biological samples for analysis.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N,N,N-tripropyl-, acetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reactions that involve ionic species. The molecular targets include the ionic reactants, and the pathways involve the formation of intermediate complexes that enhance the reactivity of the ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrapropylammonium bromide
- Tetrapropylammonium hydroxide
- Tripropylamine
Uniqueness
1-Propanaminium, N,N,N-tripropyl-, acetate is unique due to its specific structure, which allows it to act as an effective phase-transfer catalyst. Compared to similar compounds, it offers better solubility in organic solvents and higher reactivity in certain reactions.
Eigenschaften
CAS-Nummer |
69576-93-8 |
|---|---|
Molekularformel |
C14H31NO2 |
Molekulargewicht |
245.40 g/mol |
IUPAC-Name |
tetrapropylazanium;acetate |
InChI |
InChI=1S/C12H28N.C2H4O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2(3)4/h5-12H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
PXJUBOLFJDSAQQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)



![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

